

# SRT2104: A Comparative Guide to its Therapeutic Effects and Cross-Study Validation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic effects of SRT2104, a selective Sirtuin-1 (SIRT1) activator. Through a cross-study validation approach, this document objectively compares the performance of SRT2104 with other SIRT1 activators and placebo, supported by experimental data from key clinical trials. Detailed methodologies for pivotal experiments are provided, alongside visualizations of the core signaling pathways involved in SRT2104's mechanism of action.

#### **Executive Summary**

SRT2104 is a synthetic, small-molecule activator of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular processes such as stress resistance, metabolism, and aging. [1] Preclinical studies have demonstrated its potential in various disease models, including those for metabolic and inflammatory conditions.[2] Clinical trials have explored its efficacy in psoriasis, type 2 diabetes mellitus, and its effects on cardiovascular health. While showing some promising biological activity, particularly in improving lipid profiles and reducing inflammatory markers, its clinical development has been hampered by pharmacokinetic challenges, including low bioavailability and high inter-subject variability.[3][4] This guide synthesizes the available data to offer a clear perspective on the therapeutic potential and limitations of SRT2104.

# **Comparative Performance of SRT2104**



SRT2104 has been evaluated in several clinical trials for various indications. Below is a summary of its performance in key studies, with comparisons to placebo.

#### **Psoriasis**

A randomized, placebo-controlled, double-blind study investigated the efficacy of SRT2104 in patients with moderate to severe plaque psoriasis.

Table 1: Efficacy of SRT2104 in Moderate to Severe Psoriasis (84-day treatment)

| Outcome Measure                                                           | Placebo   | SRT2104 (0.5 g/day<br>) | SRT2104 (2.0 g/day<br>) |
|---------------------------------------------------------------------------|-----------|-------------------------|-------------------------|
| Histological Improvement (Good to Excellent)                              | 1/7 (14%) | 3/10 (30%)              | 4/10 (40%)              |
| Psoriasis Area and<br>Severity Index (PASI)<br>75 Response                | 0%        | Not Reported            | 10%                     |
| Physician's Global<br>Assessment (PGA) of<br>"Clear" or "Almost<br>Clear" | 0%        | Not Reported            | 10%                     |

Data sourced from Krueger et al. (2015)

#### **Type 2 Diabetes Mellitus**

The effects of SRT2104 on glycemic control and lipid profiles were assessed in patients with type 2 diabetes mellitus who were on stable metformin therapy.

Table 2: Metabolic Effects of SRT2104 in Type 2 Diabetes Mellitus (28-day treatment)



| Parameter                         | Placebo (Mean<br>Change from<br>Baseline) | SRT2104 (2.0 g/day<br>) (Mean Change<br>from Baseline) | p-value |
|-----------------------------------|-------------------------------------------|--------------------------------------------------------|---------|
| Fasting Plasma<br>Glucose (mg/dL) | -10.8                                     | -12.6                                                  | >0.05   |
| HbA1c (%)                         | +0.1                                      | +0.1                                                   | >0.05   |
| Total Cholesterol (mg/dL)         | +7                                        | -13                                                    | <0.05   |
| LDL Cholesterol (mg/dL)           | +5                                        | -12                                                    | <0.05   |
| Triglycerides (mg/dL)             | +18                                       | -31                                                    | <0.05   |

Data sourced from a Phase IIa clinical trial.

### **Cardiovascular Effects in Healthy Smokers**

A study in otherwise healthy cigarette smokers, a population with endothelial dysfunction, evaluated the impact of SRT2104 on cardiovascular markers.

Table 3: Cardiovascular and Lipid Profile Changes with SRT2104 in Healthy Smokers (28-day treatment)

| Parameter                    | Placebo (Mean<br>Change from<br>Baseline) | SRT2104 (2.0 g/day<br>) (Mean Change<br>from Baseline) | p-value |
|------------------------------|-------------------------------------------|--------------------------------------------------------|---------|
| Flow-Mediated Dilation (%)   | No significant change                     | No significant change                                  | >0.05   |
| Total Cholesterol<br>(mg/dL) | +6                                        | -11.6                                                  | <0.05   |
| LDL Cholesterol<br>(mg/dL)   | +3                                        | -10                                                    | <0.05   |
| Triglycerides (mg/dL)        | +13.3                                     | -39.8                                                  | <0.05   |



Data sourced from Venkatasubramanian et al. (2013)

## **Comparison with Other SIRT1 Activators**

Direct head-to-head clinical trials comparing SRT2104 with other SIRT1 activators are limited. However, preclinical data and pharmacokinetic profiles offer a basis for comparison.

Table 4: Qualitative Comparison of SRT2104 and Resveratrol

| Feature                     | SRT2104                                                                    | Resveratrol                                                                   |
|-----------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| SIRT1 Selectivity           | High                                                                       | Low (targets multiple pathways)                                               |
| Potency (in vitro)          | ~1000-fold greater than resveratrol[2]                                     | Lower                                                                         |
| Bioavailability (Human)     | Low (~14%) and variable[3][4]                                              | Very low (<1%) due to rapid<br>metabolism                                     |
| Clinical Development Status | Investigated in Phase I and II trials; development appears to be halted[3] | Widely available as a supplement; numerous clinical trials with mixed results |

SRT1720 is another synthetic SIRT1 activator that has shown promise in preclinical models, improving insulin sensitivity and extending lifespan in mice fed a standard diet.[5] However, comprehensive clinical data for direct comparison with SRT2104 is not readily available.

# Experimental Protocols Study in Moderate to Severe Psoriasis

- Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
- Patient Population: Adults with stable, moderate to severe plaque psoriasis (affecting ≥10% of body surface area).
- Intervention: Oral SRT2104 (0.5 g or 2.0 g daily) or placebo for 84 days.
- Key Efficacy Endpoints:



- Psoriasis Area and Severity Index (PASI) score.
- Physician's Global Assessment (PGA).
- Histological assessment of skin biopsies.
- Biomarker Analysis: Skin biopsies were analyzed for changes in gene expression related to inflammation and keratinocyte differentiation.

#### **Study in Type 2 Diabetes Mellitus**

- Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, multi-center study.
- Patient Population: Adults with type 2 diabetes with inadequate glycemic control (HbA1c 7.5-10.5%) on a stable dose of metformin.
- Intervention: Oral SRT2104 (0.25 g, 0.5 g, 1.0 g, or 2.0 g daily) or placebo for 28 days.
- · Key Efficacy Endpoints:
  - Fasting plasma glucose (FPG).
  - Postprandial glucose and insulin levels.
  - HbA1c.
  - Fasting lipid profile (total cholesterol, LDL, HDL, triglycerides).

#### Study of Cardiovascular Effects in Healthy Smokers

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.
- Patient Population: Otherwise healthy male and female cigarette smokers.
- Intervention: Oral SRT2104 (2.0 g daily) or placebo for 28 days, with a washout period between treatments.
- Key Efficacy Endpoints:



- Endothelial function assessed by flow-mediated dilation (FMD) of the brachial artery.
- Markers of inflammation (e.g., hs-CRP, IL-6).
- Lipid profile.
- Markers of platelet activation.

#### **Signaling Pathways and Mechanism of Action**

SRT2104 exerts its therapeutic effects by allosterically activating SIRT1. This activation leads to the deacetylation of a multitude of downstream protein targets, influencing various cellular pathways.[6][7]



Click to download full resolution via product page

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key regulatory proteins.

The activation of SIRT1 by SRT2104 initiates a cascade of events that collectively contribute to its observed therapeutic effects. Deacetylation of the p65 subunit of NF-κB leads to a reduction in the inflammatory response.[7] The deacetylation of p53 can modulate apoptosis.[7]



Activation of PGC- $1\alpha$ , a master regulator of mitochondrial biogenesis, enhances mitochondrial function and improves metabolic parameters.[8] Deacetylation of FOXO transcription factors promotes cellular stress resistance.

#### Conclusion

SRT2104 is a potent and selective SIRT1 activator that has demonstrated biological activity in human clinical trials, particularly in modulating lipid profiles and inflammatory markers. However, its therapeutic potential has been constrained by its pharmacokinetic profile, characterized by low bioavailability and high inter-subject variability. While it shows superiority over resveratrol in terms of potency and selectivity in preclinical models, the lack of robust and consistent clinical efficacy across different indications has likely contributed to the halt in its development. Future research in the field of SIRT1 activators will need to focus on developing compounds with improved pharmacokinetic properties to fully realize the therapeutic promise of targeting this critical cellular regulator.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of SIRT1 activator, SRT2104, in disease treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Sirtuin Regulators: The "Success" Stories [frontiersin.org]
- 4. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]



- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRT2104: A Comparative Guide to its Therapeutic Effects and Cross-Study Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681106#cross-study-validation-of-srt-2104-s-therapeutic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com